LY223982
Übersicht
Beschreibung
Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and plays a crucial role in the inflammatory process . LY223982 effectively inhibits the binding of radiolabeled LTB4 to isolated human neutrophils, with an impressive IC50 value of 13.2 nM .
Wissenschaftliche Forschungsanwendungen
LY223982 findet Anwendungen in verschiedenen wissenschaftlichen Disziplinen:
Chemie: Forscher untersuchen seine Wechselwirkungen mit anderen Molekülen und entschlüsseln Bindungsmechanismen und strukturelle Merkmale.
Biologie: Die Auswirkungen von this compound auf Immunantworten, Entzündungen und zelluläre Signalwege sind von Interesse.
Medizin: Untersuchungen konzentrieren sich auf potenzielle therapeutische Anwendungen, wie z. B. entzündungshemmende Behandlungen.
Industrie: Pharmaunternehmen bewerten seine Rolle in der Medikamentenentwicklung.
5. Wirkmechanismus
Der Mechanismus von this compound beinhaltet die Antagonisierung des LTB4-Rezeptors. Durch die Bindung an diesen Rezeptor moduliert es Immunantworten, Entzündungen und Zellmigration. Weitere Studien sind erforderlich, um seine präzisen molekularen Ziele und nachgeschalteten Signalwege aufzudecken.
Wirkmechanismus
Target of Action
LY223982, also known as CGS23131, SKF107324, LY-223982, LY 223982, or 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid, is a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor . The LTB4 receptor plays a crucial role in mediating inflammatory responses.
Mode of Action
This compound interacts with the LTB4 receptor, effectively inhibiting the binding of LTB4 to its receptor. The IC50 value, which is the concentration of the compound that inhibits 50% of the LTB4 receptor’s activity, is 13.2 nM . This interaction results in the inhibition of LTB4-induced responses.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway leads to the production of leukotrienes, including LTB4, which are lipid mediators involved in inflammation. By inhibiting the LTB4 receptor, this compound disrupts this pathway, reducing the inflammatory response.
Pharmacokinetics
The compound’s solubility in various solvents such as dmso is reported , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of LTB4-induced neutrophil activation . It is also a potent antagonist of the aggregation of human neutrophils by LTB4 . In vivo, this compound has been shown to inhibit transient leukopenia induced in rabbits with LTB4 .
Action Environment
The compound’s stability under various storage conditions is reported .
Biochemische Analyse
Biochemical Properties
LY223982 plays a significant role in biochemical reactions, particularly in the inhibition of leukotriene B4 (LTB4) receptor . It effectively inhibits the binding of [3H]LTB4 to the LTB4 receptor, with an IC50 value of 13.2 nM . This interaction with the LTB4 receptor suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the leukotriene pathway.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the aggregation of human neutrophils by LTB4 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism related to the leukotriene pathway and neutrophil function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the LTB4 receptor, leading to the inhibition of the receptor . This inhibition can result in changes in gene expression and cellular responses, particularly in cells involved in the immune response such as neutrophils .
Metabolic Pathways
This compound is involved in the leukotriene pathway, a part of arachidonic acid metabolism . It interacts with the LTB4 receptor, which is a key component of this pathway
Vorbereitungsmethoden
Industrial Production Methods: Information regarding large-scale industrial production methods for LY223982 is limited. Typically, pharmaceutical companies optimize synthetic routes to achieve efficient and cost-effective production. proprietary details remain confidential.
Analyse Chemischer Reaktionen
LY223982 nimmt an verschiedenen chemischen Reaktionen teil, darunter Oxidation, Reduktion und Substitution. Obwohl bestimmte Reagenzien und Bedingungen nicht umfassend dokumentiert sind, deutet seine Wirksamkeit als LTB4-Rezeptorantagonist auf Wechselwirkungen mit zellulären Komponenten und Signalwegen hin.
Vergleich Mit ähnlichen Verbindungen
LY223982 zeichnet sich durch seine Spezifität für den LTB4-Rezeptor aus. Zu ähnlichen Verbindungen gehören andere Leukotrien-Rezeptorantagonisten, aber die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Forschungswerkzeug.
Eigenschaften
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-74-2 | |
Record name | LY 223982 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-223982 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.